Home > Products > Screening Compounds P34170 > 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide -

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

Catalog Number: EVT-3648642
CAS Number:
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide belongs to a class of organic compounds known as sulfonamides. Sulfonamides are a group of synthetic compounds characterized by a sulfur-nitrogen bond with the sulfur atom double-bonded to two oxygen atoms. [] They are frequently used in medicinal chemistry and have found applications in various research fields, particularly in the development of enzyme inhibitors. [] 3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide is particularly noteworthy due to its potential as a leukotriene D4 (LTD4) antagonist. [] LTD4 is a potent inflammatory mediator implicated in asthma and other inflammatory conditions.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a high binding affinity (Ki of 0.42 nM) for the leukotriene receptor in guinea pig lung membranes and a pKB of 10.13 ± 0.14 against leukotriene E4 on guinea pig trachea. In vivo, it displays an oral ED50 of 1.14 μmol/kg against leukotriene D4-induced bronchoconstriction in guinea pigs. []

N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 25966)

    Compound Description: This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. [] It serves as a lead structure for the development of fluorinated MMP inhibitors for potential use in positron emission tomography (PET) imaging.

N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 27023A)

    Compound Description: Similar to CGS 25966, this compound is a broad-spectrum MMP inhibitor and a lead structure for the development of fluorinated MMP inhibitors for potential PET imaging applications. []

(3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide (AN-024)

    Compound Description: This compound, also known as AN-024, is a potent PDGF receptor tyrosine kinase inhibitor. [, , ] It is under investigation for the treatment of Angiotensin II-mediated diseases, including hypertension and hypertension-induced conditions.

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

    Compound Description: This compound features a pyrimidin-2-amine core linked to a substituted thiazole ring. [] The crystal structure demonstrates the presence of weak intermolecular N—H⋯N and C—H⋯O interactions contributing to its stability.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide

    Compound Description: This compound and its derivatives exhibit bactericidal and fungicidal activity. [] Notably, it shows a minimum fungicidal concentration of 62.5 μg/ml against Aspergillus niger. []

N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

    Compound Description: This compound displays significant bactericidal activity. [] Notably, it shows a minimum inhibitory concentration of 31.2 μg/ml and a minimum bactericidal concentration of 62.5 μg/ml against Mycobacterium luteum. []

N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

    Compound Description: This compound exhibits notable fungicidal activity. [] It shows a minimum inhibitory concentration of 31.2 μg/ml and a minimum fungicidal concentration of 62.5 μg/ml against Aspergillus niger. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

    Compound Description: Sch.336 acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It effectively reduces guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to hCB2-containing membranes and increases forskolin-stimulated cAMP levels in CHO cells expressing hCB2. In vitro, Sch.336 inhibits the migration of CB2-expressing recombinant cell lines towards the cannabinoid agonist 2-arachidonylglycerol. [] Oral administration of Sch.336 significantly diminishes leukocyte trafficking in various rodent models, demonstrating its anti-inflammatory potential. []

N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides

    Compound Description: These are series of compounds developed as leukotriene D4 (LTD4) antagonists. [] Several compounds within these series demonstrate potent in vitro and in vivo activity against LTD4-induced bronchoconstriction.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

    Compound Description: VNO is an oxidative impurity of venetoclax, a Bcl-2 inhibitor used for treating certain blood cancers. [] It is formed through the oxidation of venetoclax using m-chloroperoxybenzoic acid (m-CPBA).

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

    Compound Description: VHA is another oxidative impurity of venetoclax. [] It is formed via [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO). []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

    Compound Description: M30 is a major metabolite of venetoclax, a Bcl-2 inhibitor, formed through nitro reduction. [] It is found in significant amounts in feces following venetoclax administration.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

    Compound Description: M27 is a major metabolite of venetoclax, primarily formed by CYP3A4. [] It constitutes a significant portion of the drug-related material in human circulation.

Overview

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide is a complex organic compound that falls within the category of sulfamoyl-containing benzamides. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a methyl-substituted benzamide structure. The unique functional groups in its structure suggest potential biological activity, making it of interest in medicinal chemistry and pharmacological research.

Source

The compound can be synthesized through various organic chemistry methods, with detailed synthetic routes documented in chemical literature. It has been referenced in studies exploring similar compounds and their biological activities, highlighting its relevance in scientific research .

Classification

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide is classified as a sulfamoylbenzamide. Its structure includes:

  • A sulfamoyl group, which is known for its antibacterial properties.
  • A benzamide moiety, which is often associated with various biological activities.
Synthesis Analysis

Methods

The synthesis of 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate sulfonyl chlorides with amines under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 4-methyl-N-(2-methylphenyl)aniline.
  2. Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, often under reflux conditions to facilitate the reaction.
  3. Monitoring: The progress can be monitored using thin-layer chromatography, and purification is typically achieved through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Molecular Structure Analysis

Structure

The molecular formula for 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S. The structural representation includes:

  • A central benzene ring with a sulfamoyl group attached to one phenyl and a methyl group at the para position.
  • An additional methyl-substituted phenyl group at the nitrogen position.

Data

  • Molecular Weight: Approximately 320.42 g/mol.
  • InChI Key: Specific identifiers can be derived using cheminformatics databases for precise structural representation.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for sulfamoylbenzamides, including:

  • Nucleophilic Substitution: The sulfamoyl nitrogen can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the sulfamoyl group may hydrolyze.

Technical Details

  1. Reactivity: The presence of the sulfamoyl group enhances reactivity towards nucleophiles due to the electron-withdrawing nature of the sulfonyl moiety.
  2. Potential Derivatives: Variations in substituents on the aromatic rings can lead to a diverse range of derivatives with potentially different biological activities .
Mechanism of Action

The mechanism of action for compounds like 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide often involves:

  • Enzyme Inhibition: The sulfamoyl moiety may mimic natural substrates, allowing it to bind to active sites on enzymes, thus inhibiting their activity.
  • Antibacterial Activity: Similar compounds are known to interfere with bacterial folic acid synthesis, leading to bacteriostatic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity and synthesis method but are generally reported between 150°C and 180°C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol, but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may decompose under strong acidic or basic environments.
Applications

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide holds potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated for its antibacterial properties and potential therapeutic applications.
  • Pharmacology: Studied for its interactions with biological targets, contributing to drug development processes.
  • Chemical Research: Used as a building block for synthesizing more complex molecules with desired biological activities .

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential significance in developing new therapeutic agents.

Properties

Product Name

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H22N2O4S/c1-15-6-4-5-7-20(15)23-22(25)17-9-8-16(2)21(14-17)29(26,27)24-18-10-12-19(28-3)13-11-18/h4-14,24H,1-3H3,(H,23,25)

InChI Key

NOWACSASHPEWDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.